ethyl 3-(N-methylanilino)-2-phenylpropanoate
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Overview
Description
Ethyl 3-(N-methylanilino)-2-phenylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a phenyl group, and an N-methylanilino group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(N-methylanilino)-2-phenylpropanoate typically involves the esterification of 3-(N-methylanilino)-2-phenylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(N-methylanilino)-2-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl and N-methylanilino groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Formation of 3-(N-methylanilino)-2-phenylpropanoic acid.
Reduction: Formation of ethyl 3-(N-methylanilino)-2-phenylpropanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 3-(N-methylanilino)-2-phenylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-(N-methylanilino)-2-phenylpropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(N-ethylanilino)-2-phenylpropanoate
- Ethyl 3-(N-methylanilino)-2-methylpropanoate
- Ethyl 3-(N-methylanilino)-2-phenylbutanoate
Uniqueness
Ethyl 3-(N-methylanilino)-2-phenylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for versatile chemical modifications, making it a valuable compound in synthetic and medicinal chemistry.
Properties
CAS No. |
22286-88-0 |
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Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
ethyl 3-(N-methylanilino)-2-phenylpropanoate |
InChI |
InChI=1S/C18H21NO2/c1-3-21-18(20)17(15-10-6-4-7-11-15)14-19(2)16-12-8-5-9-13-16/h4-13,17H,3,14H2,1-2H3 |
InChI Key |
HNAOQAMEEINCTK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CN(C)C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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